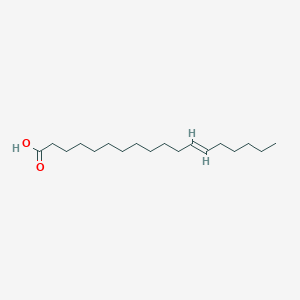

12-Octadecenoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

12-Octadecenoic acid, also known as this compound, is a useful research compound. Its molecular formula is C18H34O2 and its molecular weight is 282.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Fatty Acids, Unsaturated - Fatty Acids, Monounsaturated - Oleic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反応の分析

Hydrogenation Reactions

Hydrogenation of 12-octadecenoic acid involves the addition of hydrogen across its double bond, yielding saturated octadecanoic acid (stearic acid). While direct thermodynamic data for this compound is limited, studies on structurally similar unsaturated fatty acids provide insights. For example, hydrogenation of cis-9-octadecenoic acid (oleic acid) exhibits the following enthalpy changes :

| Reaction Equation | Δ<sub>r</sub>H° (kJ/mol) | Conditions |

|---|---|---|

| C<sub>18</sub>H<sub>34</sub>O<sub>2</sub> + H<sub>2</sub> → C<sub>18</sub>H<sub>36</sub>O<sub>2</sub> | -123.6 ± 1.6 | Hexane solvent, liquid phase |

| C<sub>18</sub>H<sub>34</sub>O<sub>2</sub> + H<sub>2</sub> → C<sub>18</sub>H<sub>36</sub>O<sub>2</sub> | -125.1 ± 0.8 | Hexane solvent, liquid phase |

These values reflect the exothermic nature of hydrogenation, a key process in industrial fat hardening. The position of the double bond (C12 vs. C9) may slightly alter reaction kinetics but does not fundamentally change the mechanism .

Epoxidation Reactions

Epoxidation introduces an oxygen atom across the double bond, forming an epoxide derivative. In a study using linoleic acid (9,12-octadecadienoic acid), peracetic acid was employed to synthesize 9,10-epoxy-12-octadecenoic acid (leukotoxin) . Applied to this compound, analogous epoxidation would yield 12,13-epoxy-octadecanoic acid under similar conditions:

| Reagent | Conditions | Product(s) | By-products |

|---|---|---|---|

| Peracetic acid | Room temperature, 24 hours | 12,13-Epoxy-octadecenoic acid | Isomeric epoxide derivatives |

This reaction is critical for producing epoxy fatty acids, which have applications in polymer chemistry and biomedical research .

Hydroxylation and Hydration Reactions

Hydroxylation introduces hydroxyl groups near the double bond. For example:

-

Microbial Hydroxylation : Lactobacillus plantarum metabolizes linoleic acid to 10-hydroxy-cis-12-octadecenoic acid (HYA), a reaction involving hydration at the Δ12 position . Applied to this compound, this could yield 10-hydroxy-12-octadecenoic acid.

-

Chemical Hydroxylation : Hydroxy-octadecenoic acids (e.g., 12-hydroxy-10E-octadecenoic acid) are synthesized via oxidative pathways, with toxicity linked to the proximity of hydroxyl and double bond groups .

Comparative Toxicity of Hydroxy Derivatives :

| Compound | Survival Time (Carp Fingerlings) | Key Structural Feature |

|---|---|---|

| 12-Hydroxy-10E-octadecenoic acid | 45 minutes | Hydroxyl adjacent to double bond |

| Ricinoleic acid (12-OH-9Z isomer) | 900 minutes | Hydroxyl one carbon away from double bond |

The proximity of functional groups significantly enhances biological activity.

Microbial Metabolism and Biotransformation

This compound undergoes biotransformation by gut microbiota. Key pathways include:

特性

CAS番号 |

13126-38-0 |

|---|---|

分子式 |

C18H34O2 |

分子量 |

282.5 g/mol |

IUPAC名 |

(E)-octadec-12-enoic acid |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7H,2-5,8-17H2,1H3,(H,19,20)/b7-6+ |

InChIキー |

OXEDXHIBHVMDST-VOTSOKGWSA-N |

SMILES |

CCCCCC=CCCCCCCCCCCC(=O)O |

異性体SMILES |

CCCCC/C=C/CCCCCCCCCCC(=O)O |

正規SMILES |

CCCCCC=CCCCCCCCCCCC(=O)O |

同義語 |

12-octadecenoic acid 12-octadecenoic acid, (cis)-isomer 12-octadecenoic acid, (trans)-isomer 12-octadecenoic acid, sodium salt, (Z)-isomer cis-12-octadecenoic acid trans-12-octadecenoic acid |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。